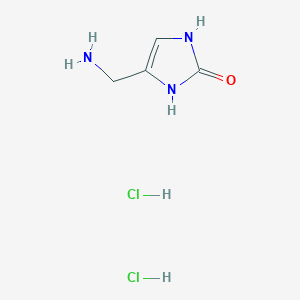

4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-1,3-dihydroimidazol-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.2ClH/c5-1-3-2-6-4(8)7-3;;/h2H,1,5H2,(H2,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHPBUHIOBINBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst to form the imidazolone ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides, anhydrides, or activated esters. This reaction typically proceeds in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., triethylamine) to neutralize HCl and facilitate deprotonation:Example : Reaction with acetyl chloride yields N-acetyl-4-(aminomethyl)-imidazolone (85% yield, THF, 0°C → rt, 2 h) .

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetic anhydride | N-Acetyl derivative | 78% | DMF, NEt₃, 4 h, rt | |

| Benzoyl chloride | N-Benzoylated analog | 65% | CH₂Cl₂, pyridine, 0°C |

Alkylation and Reductive Amination

The aminomethyl group participates in alkylation with alkyl halides or reductive amination with aldehydes/ketones. The reaction efficiency depends on steric hindrance and electronic effects:

- Alkylation : Example: Methyl iodide in methanol/K₂CO₃ yields N-methyl-4-(aminomethyl)-imidazolone (62% yield) .

- Reductive Amination : Example: Benzaldehyde with NaBH₃CN in MeOH produces N-benzyl derivative (71% yield) .

Cyclization and Heterocycle Formation

The imidazolone scaffold facilitates cyclization reactions. For instance, condensation with α-ketoacids or isocyanates generates fused bicyclic systems:Key Example : Reaction with ethyl isocyanate in DCM forms a six-membered ring (58% yield) .

Nucleophilic Ring Functionalization

The imidazolone oxygen and nitrogen atoms act as nucleophiles:

- O-Alkylation : Example: Methylation with MeI/K₂CO₃ yields 2-methoxyimidazolidinone (44% yield) .

-

N-Substitution :

Electrophilic aromatic substitution at N-1 is sterically hindered due to the aminomethyl group at C-4.

Cross-Coupling Reactions

The aminomethyl group enables palladium-catalyzed coupling (e.g., Buchwald-Hartwig) for aryl- or heteroaryl-amide synthesis:Example : Suzuki-Miyaura coupling with 4-bromotoluene yields 4-tolyl-substituted derivative (51% yield) .

Acid-Base Reactivity

The hydrochloride salt enhances water solubility but requires neutralization (e.g., with NaHCO₃) for reactions involving free amines. The imidazolone ring exhibits weak basicity (pKa ~5.2 for NH) .

Stability and Degradation

Under strongly acidic (pH <2) or basic (pH >10) conditions, hydrolysis of the imidazolone ring occurs, forming urea derivatives:Kinetic Data :

Scientific Research Applications

4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride with structurally related imidazole derivatives reported in the literature. Key differences in substituents, physicochemical properties, and reactivity are highlighted:

Key Observations:

Core Saturation : The 2,3-dihydro-1H-imidazol-2-one core in the target compound reduces aromaticity compared to fully unsaturated imidazole derivatives (e.g., f, 3l). This may alter electronic properties and binding affinity in biological systems.

Dihydrochloride salt form significantly enhances aqueous solubility compared to neutral imidazole derivatives (e.g., 3f, 3l), which are typically soluble in organic solvents .

Reactivity: Chloromethyl-substituted imidazoles () act as electrophilic intermediates in TDAE-mediated reactions, enabling C–C bond formation with carbonyl derivatives . The aminomethyl group in the target compound may participate in nucleophilic reactions or serve as a proton donor/acceptor in biological environments.

Biological Activity

4-(Aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride (CAS: 1909319-48-7) is a compound belonging to the imidazol-4-one class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The molecular formula of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride is with a molar mass of 186.04 g/mol. The compound is characterized by its imidazole ring structure, which is significant in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C4H9Cl2N3O |

| Molar Mass | 186.04 g/mol |

| CAS Number | 1909319-48-7 |

| Synonyms | 4-(Aminomethyl)-1,3-dihydro-2H-imidazol-2-one dihydrochloride |

Synthesis

The synthesis of imidazol-4-ones, including 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride, often involves the reaction of amino amides with orthoesters under acidic conditions. This method has been refined over the years to improve yield and selectivity for the desired products .

The biological activity of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride is primarily attributed to its interaction with various biological targets. Studies have indicated that imidazolones can serve as inhibitors for key enzymes involved in cellular signaling pathways.

Pharmacological Effects

- Enzyme Inhibition : Compounds similar to 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride have been shown to inhibit farnesyltransferase (FT), an enzyme critical in post-translational modification of proteins involved in cell growth and differentiation . This inhibition can lead to anti-cancer effects by disrupting oncogenic signaling pathways.

- Antitumor Activity : In vitro studies have demonstrated that derivatives of imidazolones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against human cancer cells .

- Muscle Relaxation : Recent investigations have explored the potential of imidazolones as inhibitors of muscle myosin ATPases, which could be beneficial in conditions requiring muscle relaxation .

Case Studies

Several case studies highlight the efficacy of imidazolones in therapeutic applications:

- Hypoparathyroidism Treatment : A study reported on analogues of imidazolones acting as agonists for human parathyroid hormone receptor 1 (hPTHR1), showing promise in clinical trials for treating hypoparathyroidism .

- Cancer Research : Research has illustrated that certain imidazolones can induce apoptosis in cancer cells and inhibit tumor growth in vivo models . For example, a derivative demonstrated an EC50 value of 160 nM for inhibiting anchorage-independent growth in transformed cell lines.

Q & A

Q. What are the recommended methodologies for synthesizing 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride with high purity?

Synthesis typically involves multi-step organic reactions, starting with imidazole ring formation followed by functionalization. For example:

- Step 1 : Condensation of glyoxal with urea or thiourea derivatives to form the 2-imidazolinone core.

- Step 2 : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.

- Step 3 : Salt formation (dihydrochloride) using HCl in anhydrous conditions.

Critical parameters include temperature control (e.g., 0–5°C during salt formation) and purification via recrystallization or column chromatography. Reference synthetic protocols for nitroimidazole derivatives (e.g., TDAE-mediated coupling reactions) may provide analog-specific insights .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the imidazolinone backbone and aminomethyl substitution (e.g., δ 3.2–3.8 ppm for CHNH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 162.1 for the free base).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).

- Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl content via ion chromatography) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 24/48-hour intervals.

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., enzymes with imidazole-binding pockets).

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity profiles .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., cancer vs. non-cancerous cells).

- Structural Analog Comparison : Compare activity with derivatives (e.g., fluorinated or methylated analogs) to identify substituent effects .

- Pathway Analysis : Use transcriptomics/proteomics to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .

Q. How can researchers optimize synthetic yield using design of experiments (DoE)?

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

- Pharmacophore Modeling : Map functional groups (e.g., aminomethyl, carbonyl) to biological activity using software like Schrödinger.

- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450 isoforms) to visualize binding modes .

Q. How can mechanistic studies address unexpected degradation products during storage?

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze by LC-MS/MS.

- Reaction Pathway Analysis : Use computational tools (e.g., Gaussian) to model hydrolysis or oxidation pathways .

Q. What cross-disciplinary approaches enhance its application in drug discovery?

Q. How can researchers evaluate synergistic effects with other bioactive compounds?

- Combinatorial Assays : Test paired compounds in 2D/3D cell cultures (e.g., Checkerboard or Bliss Independence models).

- Metabolomic Profiling : Identify metabolic shifts using NMR or LC-MS to uncover synergy mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.